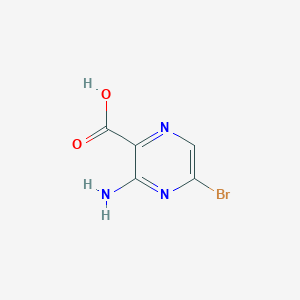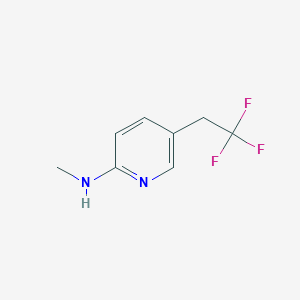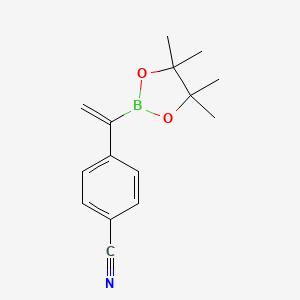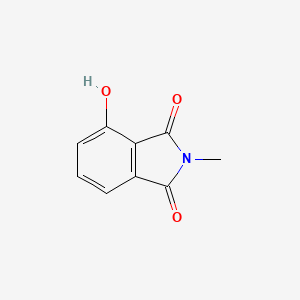
(R)-Ethyl 3-amino-2-methylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 3-amino-2-methylpropanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is an ester derivative of 3-amino-2-methylpropanoic acid, and its hydrochloride form enhances its solubility in water, making it more suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride typically involves the esterification of ®-3-amino-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 3-amino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various chiral compounds.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved may include transamination reactions, where the amino group is transferred to other molecules, playing a crucial role in amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Ethyl 3-amino-2-methylpropanoate hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Methyl 3-amino-2-methylpropanoate hydrochloride: A methyl ester derivative with slightly different reactivity and solubility.
3-Amino-2-methylpropanoic acid: The parent acid form, used in various synthetic applications.
Uniqueness
®-Ethyl 3-amino-2-methylpropanoate hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving enzyme-catalyzed reactions.
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
ethyl (2R)-3-amino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
JTJMQKNQRBCBJR-NUBCRITNSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C)CN.Cl |
Kanonische SMILES |
CCOC(=O)C(C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)

![2-(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12953031.png)




![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)
